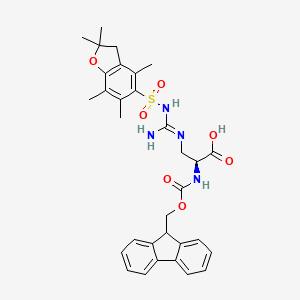

Fmoc-(3,(Pbf)Guanidino)-Ala-OH

Descripción general

Descripción

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group protected by 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf), and an alanine residue. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:

Protection of the Guanidino Group: The guanidino group is protected using Pbf to prevent unwanted side reactions during peptide synthesis.

Fmoc Protection: The amino group of alanine is protected with the Fmoc group.

Coupling Reaction: The protected guanidino group is coupled with the Fmoc-protected alanine using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the protected guanidino and alanine derivatives.

Purification: Purification of the final product using techniques such as crystallization or chromatography to achieve high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups using specific reagents.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a mild base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).

Coupling: Coupling reactions are carried out using reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is extensively used in solid-phase peptide synthesis (SPPS). Its stable protecting groups facilitate the formation of peptide bonds while minimizing side reactions, making it an ideal choice for synthesizing complex peptides and proteins. The compound's unique structural features allow researchers to explore various coupling strategies and optimize yields.

Biology

In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding. Peptides synthesized using this compound can serve as probes or inhibitors, aiding in the study of biological pathways and mechanisms.

Medicine

This compound plays a significant role in developing peptide-based therapeutics. Its application extends to synthesizing peptide drugs targeting specific proteins or pathways in the body, contributing to advancements in personalized medicine and targeted therapies.

Industry

In the pharmaceutical industry, this compound is employed for large-scale peptide synthesis. It is also used in producing peptide-based materials for various applications, including drug delivery systems and biomaterials.

Case Studies

- Peptide Synthesis for Drug Development : A study demonstrated the use of this compound in synthesizing peptides that inhibit specific enzymes involved in disease pathways. The synthesized peptides showed promising results in preclinical trials.

- Protein Interaction Studies : Researchers utilized this compound to create peptides that mimic natural substrates for protein interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate binding affinities between synthesized peptides and target proteins.

- Therapeutic Applications : In a clinical setting, peptides synthesized using this compound were tested for their efficacy in modulating biological responses related to cancer treatment, showcasing potential as therapeutic agents.

Mecanismo De Acción

The mechanism of action of Fmoc-(3,(Pbf)Guanidino)-Ala-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The Pbf group protects the guanidino group, which can be deprotected under acidic conditions to reveal the reactive guanidino functionality.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Arg(Pbf)-OH: Similar in structure but with an arginine residue instead of alanine.

Fmoc-Lys(Boc)-OH: Contains a lysine residue with a Boc (tert-butyloxycarbonyl) protecting group.

Fmoc-Gly-OH: A simpler compound with a glycine residue and no side-chain protecting group.

Uniqueness

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is unique due to its specific combination of protecting groups and the presence of a guanidino group, making it particularly useful in the synthesis of peptides that require the incorporation of guanidino functionalities.

Actividad Biológica

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of alanine, along with a 3-(2,4,6-trimethoxyphenyl)sulfonyl (Pbf) protecting group on the guanidino group. The unique structural characteristics of this compound enable it to exhibit significant biological activity, particularly in the synthesis of peptides that can modulate various biological processes.

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The amino group of alanine is protected using the Fmoc group.

- Introduction of the Guanidino Group : The guanidino functionality is introduced via a guanidino reagent.

- Protection of the Guanidino Group : The Pbf group is used to protect the guanidino nitrogen during subsequent reactions.

These steps ensure that the compound maintains its integrity during peptide synthesis, allowing for selective deprotection and coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing peptides with various biological functions. Peptides synthesized with this compound can be utilized in studies involving:

- Protein-Protein Interactions : The compound aids in understanding how different proteins interact, which is vital for elucidating cellular mechanisms.

- Enzyme-Substrate Dynamics : It helps in studying how enzymes interact with their substrates, contributing to insights into metabolic pathways.

- Receptor-Ligand Binding : this compound is instrumental in synthesizing ligands that can bind to specific receptors, facilitating drug development.

The mechanism of action involves the formation of stable peptide bonds through coupling reactions facilitated by the Fmoc and Pbf protecting groups. These groups prevent unwanted side reactions during synthesis, allowing for precise control over peptide formation. Upon removal of these protective groups under specific conditions, the resulting peptides can engage in biological interactions.

Applications

This compound has several applications across various fields:

- Research : Used extensively in biochemical research to synthesize complex peptides for functional studies.

- Pharmaceutical Development : Serves as a precursor for peptide-based therapeutics targeting specific diseases.

- Biotechnology : Employed in developing peptide probes and inhibitors that can modulate biological pathways.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Peptide Inhibitors : Research has shown that peptides synthesized using this compound can act as inhibitors for specific enzymes involved in disease pathways, thus highlighting its potential therapeutic applications .

- Structural Analysis : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to analyze the binding affinities and interaction dynamics of peptides synthesized with this compound .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Application |

|---|---|---|

| This compound | Fmoc and Pbf protecting groups | Peptide synthesis, enzyme inhibition |

| Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH | Similar structure with D-alanine | Protein interactions |

| Fmoc-(3,(Mtr)Guanidino)-Ala-OH | Methoxytrimethylbenzene sulfonyl group | Complex peptide synthesis |

Propiedades

IUPAC Name |

(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRFPSBMLTXSO-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.